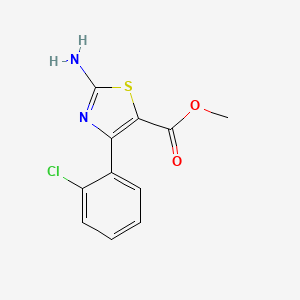

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYGARGOAHUXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674520 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-40-9 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

Introduction: The Prominence of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding capabilities and broad spectrum of biological activities. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2][3] Its derivatives are integral components of numerous therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antifungal applications.[4][5][6][7]

This guide focuses on the synthesis of a specific, high-value derivative: Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate . This compound serves not only as a biologically active molecule in its own right but also as a critical intermediate in the construction of more complex pharmaceutical agents. Its structure is closely related to core fragments of modern kinase inhibitors, such as Dasatinib, underscoring the importance of robust and efficient synthetic routes to its production.[4][8]

This document provides a detailed exploration of its synthesis, grounded in the principles of the Hantzsch thiazole synthesis. We will dissect the reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the critical process parameters that ensure a successful and high-yielding outcome.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and time-honored method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[9][10] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. For the synthesis of 2-aminothiazoles specifically, thiourea is the ideal reagent as it provides both the requisite sulfur atom and the C2-amino group.[11]

The general mechanism proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials: thiourea and an α-halogenated β-ketoester , specifically a derivative of methyl 3-(2-chlorophenyl)-3-oxopropanoate. The synthesis, therefore, becomes a two-stage process: preparation of the α-halo-β-ketoester followed by the cyclocondensation reaction.

Experimental Protocols and Methodologies

This section provides a detailed, two-step protocol for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate

The critical first step is the selective halogenation of the α-carbon of the β-ketoester. N-Chlorosuccinimide (NCS) is an effective reagent for this transformation, offering good selectivity and milder conditions compared to gaseous chlorine.

Protocol:

-

To a solution of methyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add N-Chlorosuccinimide (NCS) (1.05 eq).

-

The reaction is typically catalyzed by a small amount of a radical initiator like benzoyl peroxide or can proceed under mild heating (40-50 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product, Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate, which can often be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

This is the key ring-forming step, following the Hantzsch pathway. Ethanol is an excellent solvent choice as it readily dissolves both the ketoester and thiourea and facilitates the reaction upon heating.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) from the previous step in absolute ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 5-6 hours. [12]The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product may form.

-

If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

-

The crude product may be an acidic salt. To obtain the free base, the filtrate or the reaction mixture can be carefully neutralized with a weak base like aqueous sodium bicarbonate or ammonia solution until the pH is approximately 8-9. [12][13]7. Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol or a similar solvent.

Data Presentation: Reagents and Reaction Parameters

The following tables summarize the quantitative data for a representative lab-scale synthesis.

Table 1: Reagent Quantities (Based on 10 mmol scale)

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) |

| Methyl 3-(2-chlorophenyl)-3-oxopropanoate | 212.63 | 1.0 | 10.0 | 2.13 |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 10.5 | 1.40 |

| Thiourea | 76.12 | 1.1 | 11.0 | 0.84 |

Table 2: Key Experimental Parameters

| Parameter | Step 1 (Chlorination) | Step 2 (Cyclization) |

| Solvent | Dichloromethane (DCM) | Absolute Ethanol |

| Temperature | 40 - 50 °C | ~ 78 °C (Reflux) |

| Reaction Time | 2 - 4 hours | 5 - 6 hours |

| Work-up | Filtration, Aqueous Wash | Filtration, Neutralization |

| Typical Yield | >90% (Crude) | 75 - 85% |

Synthetic Workflow Visualization

The following diagram illustrates the complete forward synthesis process, from starting materials to the final product.

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion and Field Insights

The Hantzsch synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and adaptable method for accessing the medicinally vital 2-aminothiazole core. The synthesis of this compound, as detailed in this guide, is a prime example of its application. The two-step process is efficient, utilizes readily available reagents, and is amenable to scale-up, making it suitable for both academic research and industrial drug development settings.

Successful synthesis hinges on careful control of the initial halogenation step to prevent side reactions and ensuring anhydrous conditions where necessary. The subsequent cyclization is robust, with the final product often crystallizing directly from the reaction mixture, simplifying purification. This compound is a valuable building block, and mastering its synthesis opens the door to a wide array of novel and potent pharmaceutical candidates.

References

-

Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. Available at: [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

-

Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. Available at: [Link]

- CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. Available at: [Link]

- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

Sources

- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 2. scribd.com [scribd.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 13. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

A Technical Guide to the Physicochemical Properties of 2-Aminothiazole Derivatives for Drug Development Professionals

Introduction: The Privileged Scaffold of 2-Aminothiazole in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its synthetic accessibility and the ability of its derivatives to exhibit a broad spectrum of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—make it a focal point in drug discovery and development.[3][4][5][6][7] The therapeutic potential of these derivatives is not merely a matter of their molecular structure but is deeply intertwined with their physicochemical properties. Understanding and optimizing these properties is paramount for translating a promising compound into a viable drug candidate.

This guide provides an in-depth exploration of the key physicochemical characteristics of 2-aminothiazole derivatives: aqueous solubility, lipophilicity, ionization constant (pKa), and crystal structure. We will delve into the theoretical underpinnings of these properties, present field-proven experimental methodologies for their determination, and discuss their profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability.[8] For a drug to be absorbed and distributed throughout the body, it must first dissolve in the aqueous environment of the gastrointestinal tract and bloodstream. Poor solubility is a major hurdle in drug development, often leading to the failure of otherwise potent compounds.[8] The 2-aminothiazole scaffold, while versatile, can be prone to solubility issues, particularly when substituted with lipophilic groups to enhance target binding.[3][9]

Understanding Solubility in Drug Discovery

In the context of drug discovery, two types of solubility are of particular importance: kinetic and thermodynamic solubility.[10]

-

Kinetic Solubility is a measure of how quickly a compound dissolves and is often the first solubility assessment in the discovery pipeline. It is determined by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[10] While a rapid and high-throughput method, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[10]

-

Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[10] The "gold standard" for its determination is the shake-flask method , where an excess of the solid compound is agitated in a buffer until equilibrium is reached.[8] This method is more time-consuming but provides a more accurate and reliable measure of a compound's intrinsic solubility.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of a 2-aminothiazole derivative.

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) over a defined period. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation:

-

Add an excess amount of the finely powdered 2-aminothiazole derivative to a clear glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the compound and solvent) is recommended.

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method with UV detection to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the buffer using the calibration curve and accounting for the dilution factor.

-

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a key factor in a compound's ability to cross biological membranes. The most common measure of lipophilicity is the partition coefficient (logP) between n-octanol and water.[11] For ionizable compounds like many 2-aminothiazole derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[12]

An optimal balance between lipophilicity and hydrophilicity is essential. While increased lipophilicity can enhance membrane permeability and target binding, it can also lead to decreased aqueous solubility, increased metabolic clearance, and potential toxicity.[3]

Experimental Protocol: Lipophilicity (logP/logD) Determination by HPLC

The traditional shake-flask method for logP determination can be laborious.[11] A widely used and more efficient alternative is to use reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate logP.

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of standard compounds with known logP values are used to create a calibration curve.

Methodology:

-

System Preparation:

-

Equilibrate an RP-HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Calibration:

-

Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the 2-aminothiazole derivative.

-

Record the retention time for each standard.

-

Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

-

Sample Analysis:

-

Dissolve the 2-aminothiazole derivative in the mobile phase.

-

Inject the sample onto the HPLC system and record its retention time.

-

-

Calculation:

-

Calculate the k' for the test compound.

-

Using the equation of the calibration curve, determine the logP value of the 2-aminothiazole derivative.

-

Ionization Constant (pKa): The Influence of Charge on Drug Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 2-aminothiazole derivatives, the basicity of the amino group and the thiazole ring nitrogen is a key determinant of their behavior in physiological environments. The ionization state of a drug affects its solubility, permeability, and binding to its target.[13]

The 2-aminothiazole core can exist in different tautomeric forms, with the protonation site influencing the overall pKa.[14][15] Understanding the pKa is crucial for predicting a compound's behavior at different physiological pH values, such as in the stomach (acidic) and the intestines (neutral to slightly basic).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of a compound.[13][16]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[16]

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers.[16]

-

Prepare a solution of the 2-aminothiazole derivative of known concentration in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds).

-

Prepare a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[16]

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. More accurately, the pKa is the pH at the inflection point of the titration curve, which can be determined by calculating the first or second derivative of the curve.[17]

-

Crystal Structure: Unveiling the Solid-State Architecture

The solid-state properties of a drug candidate are of paramount importance, influencing its stability, solubility, and manufacturing process. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[18][19][20] This information reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which significantly impact the physicochemical properties of the solid form.[19][21]

For 2-aminothiazole derivatives, understanding the crystal packing and hydrogen bonding networks can provide insights into their solubility and dissolution rate.[22][23] Furthermore, SCXRD is essential for identifying and characterizing different polymorphic forms, which can have distinct physicochemical properties and, consequently, different bioavailability.[19]

Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)

The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.

Principle: A single crystal is irradiated with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined.[18]

Methodology:

-

Crystal Growth:

-

This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and conditions may need to be screened to obtain crystals of suitable size and quality.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[20]

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

-

The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and other parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

-

Data Summary and Visualization

To facilitate the comparison and interpretation of physicochemical data, it is essential to present it in a clear and organized manner.

Table 1: Physicochemical Properties of Exemplary 2-Aminothiazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (µg/mL) | pKa |

| 2-Aminothiazole | C₃H₄N₂S | 100.14[24] | 0.4[24] | <1000[24] | 5.39 |

| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.0 | 3.2 | 1.1 | 3.1, 7.2 |

| Alpelisib | C₁₉H₂₂F₃N₅O₂S | 441.5 | 2.6 | 7.0 | 4.3 |

Note: The values for Dasatinib and Alpelisib are representative and may vary depending on the specific experimental conditions.

Diagrams for Conceptual Understanding

Visualizing workflows and relationships can significantly enhance comprehension. The following diagrams, generated using Graphviz, illustrate key processes and concepts discussed in this guide.

Caption: Workflow illustrating the integration of physicochemical profiling in the drug discovery and development pipeline.

Caption: Interplay of key physicochemical properties and their collective impact on the bioavailability of a drug candidate.

Conclusion: A Holistic Approach to Drug Candidate Selection

The successful development of 2-aminothiazole derivatives as therapeutic agents requires a comprehensive understanding and strategic optimization of their physicochemical properties. This guide has provided a technical overview of aqueous solubility, lipophilicity, pKa, and crystal structure, along with detailed experimental protocols for their determination. By integrating these assessments early and throughout the drug discovery process, researchers can make more informed decisions, mitigate risks of late-stage failure, and ultimately enhance the probability of developing safe and effective medicines. A holistic approach that considers the interplay of these fundamental properties is essential for unlocking the full therapeutic potential of the versatile 2-aminothiazole scaffold.

References

-

Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

-

Chemistry World. (2022). Exploring the advantages of single-crystal x-ray diffraction in pharma. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

- Hradilova, L., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4933.

- Friesen, J. B., et al. (2002). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.

- Pruijn, F. B., et al. (2003). 2-aminothiazole and 2-aminothiazolinone Derivatives. Acta Crystallographica Section C, 59(9), o502-o505.

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

- Pawar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

Slideshare. (2018). solubility experimental methods.pptx. Retrieved from [Link]

-

OUCI. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development set…. Retrieved from [Link]

-

ResearchGate. (2002). The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

ResearchGate. (2000). Molecular co-crystals of 2-aminothiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(5), 1269-1274.

-

ResearchGate. (2015). Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism of 2-aminobenzothiazole. Retrieved from [Link]

- De Maria, P., et al. (1975). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1422-1425.

- Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(3), 277-300.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Hargrove, A. E., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. MedChemComm, 3(10), 1283-1286.

-

ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

- De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1431-1437.

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

-

Semantic Scholar. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

-

Agilent. (2012). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(4), 793-810.

-

ResearchGate. (2018). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

- Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical research, 18(9), 1305-1311.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. researchgate.net [researchgate.net]

- 15. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.rigaku.com [resources.rigaku.com]

- 19. veranova.com [veranova.com]

- 20. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. 2-aminothiazole and 2-aminothiazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold." This distinction is not arbitrary; it is earned through the recurrent appearance of this heterocyclic motif in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent structural features—a planar, aromatic ring system rich in heteroatoms—provide an ideal foundation for developing molecules that can effectively interact with a diverse range of biological targets. The compound at the heart of this guide, Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate, with the confirmed CAS Number: 1065074-40-9 , embodies the potential of this versatile chemical class[1].

This guide will provide a comprehensive technical overview of this compound, moving from its fundamental chemical properties and synthesis to its potential applications in drug discovery, supported by an understanding of the broader family of 2-aminothiazole derivatives. The inclusion of the 2-chlorophenyl group at the 4-position and a methyl carboxylate at the 5-position offers specific steric and electronic properties that can be exploited for targeted drug design.

Physicochemical and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.

| Property | Value/Information | Source/Basis |

| CAS Number | 1065074-40-9 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O₂S | [1] |

| Molecular Weight | 268.72 g/mol | Calculated |

| IUPAC Name | methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | Vendor Information |

| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | General solubility of similar heterocycles |

| Purity | Commercially available at ≥98% | [1] |

Strategic Synthesis: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea. For the synthesis of this compound, a plausible and efficient route involves the reaction of a methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate with thiourea.

Proposed Synthetic Pathway

Caption: Proposed Hantzsch synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Hantzsch synthesis of analogous 2-amino-4-(chlorophenyl)thiazoles. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization: An Anticipated Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons of the 2-chlorophenyl ring are expected to appear as multiplets in the range of δ 7.2-7.6 ppm.

-

The amino (-NH₂) protons will likely present as a broad singlet, typically in the range of δ 5.0-7.0 ppm, which is exchangeable with D₂O.

-

The methyl ester (-OCH₃) protons will appear as a sharp singlet around δ 3.8-4.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbonyl carbon of the ester is expected to resonate in the downfield region, around δ 160-165 ppm.

-

The carbon atoms of the thiazole ring will appear in the aromatic region, with the C2 (bearing the amino group) and C4 (bearing the chlorophenyl group) being the most deshielded.

-

The carbons of the 2-chlorophenyl ring will show characteristic signals in the δ 125-140 ppm range.

-

The methyl ester carbon will be observed in the upfield region, around δ 50-55 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region.

-

C=O stretching of the ester group will be a strong absorption around 1700-1720 cm⁻¹.

-

C=N and C=C stretching vibrations of the thiazole ring will appear in the 1500-1650 cm⁻¹ region.

-

C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.72 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and fragment peaks containing chlorine.

-

The Role in Drug Discovery and Development

The 2-aminothiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of this core structure have demonstrated significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The strategic placement of the 2-chlorophenyl and methyl carboxylate groups on the thiazole ring of the title compound provides a unique starting point for further chemical modifications and biological screening.

Potential Therapeutic Applications

-

Anticancer Agents: The 2-aminothiazole core is present in several kinase inhibitors, such as Dasatinib, used in cancer therapy. The 2-chlorophenyl group can engage in hydrophobic and halogen bonding interactions within the active sites of various kinases. The methyl ester provides a handle for further derivatization to improve potency and pharmacokinetic properties.

-

Antimicrobial and Antifungal Agents: Numerous 2-aminothiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential enzymes in these microorganisms.

-

Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Structure-Activity Relationship (SAR) Insights

For the 2-amino-4-arylthiazole class of compounds, the following SAR principles are generally observed:

-

The 2-Amino Group: This group is often crucial for biological activity, acting as a key hydrogen bond donor or a point for further substitution to modulate activity and selectivity.

-

The 4-Aryl Group: The nature and substitution pattern on the phenyl ring at the 4-position significantly influence the biological activity. Halogen substitutions, such as the 2-chloro group in the title compound, can enhance binding affinity to target proteins through halogen bonding and can also improve metabolic stability.

-

The 5-Position Substituent: The ester group at the 5-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may alter the compound's solubility, cell permeability, and target engagement. This position is a prime site for modification to explore SAR and optimize drug-like properties.

Caption: A workflow for lead optimization from the title compound.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a building block and a lead compound in drug discovery. Its synthesis via the robust Hantzsch reaction makes it readily accessible for further investigation. The presence of the 2-aminothiazole core, combined with the specific substitution pattern, provides a strong rationale for its exploration in anticancer, antimicrobial, and anti-inflammatory research programs. Future work should focus on the detailed biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

An In-Depth Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active agents with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, and exploring its therapeutic potential based on the well-established bioactivity of the 2-amino-4-arylthiazole scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging with a diverse range of biological targets through various non-covalent interactions. The functionalization at the 2, 4, and 5-positions of the thiazole ring allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive scaffold for the development of novel therapeutics.[1]

Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: Inhibition of various protein kinases, induction of apoptosis, and anti-proliferative effects against numerous cancer cell lines.[3][4]

-

Antimicrobial: Activity against a range of bacteria and fungi.

-

Anti-inflammatory: Modulation of inflammatory pathways.[1]

The subject of this guide, this compound, incorporates key structural features that suggest significant therapeutic potential. The presence of a 2-chlorophenyl group at the 4-position and a methyl carboxylate at the 5-position are expected to modulate its biological activity and pharmacokinetic profile.

Synthesis and Mechanism

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a classical and widely adopted method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, a variation of this method is employed.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the key precursors as a substituted α-haloketone and thiourea.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate

-

To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., diethyl carbonate), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: α-Halogenation

-

Dissolve the Methyl 3-(2-chlorophenyl)-3-oxopropanoate in a suitable solvent such as dichloromethane or acetic acid.

-

Add a halogenating agent, for example, sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS), dropwise at room temperature.

-

Stir the reaction mixture for a few hours until complete consumption of the starting material is observed by TLC.

-

Remove the solvent under reduced pressure to obtain the crude α-halo-β-keto ester.

Step 3: Cyclization with Thiourea

-

Dissolve the crude α-halo-β-keto ester from the previous step in a polar solvent like ethanol or isopropanol.

-

Add an equimolar amount of thiourea to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

Caption: Workflow for the Hantzsch synthesis of the title compound.

Physicochemical Properties and Spectroscopic Characterization

The structural elucidation and confirmation of purity of this compound are achieved through a combination of spectroscopic techniques.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉ClN₂O₂S |

| Molecular Weight | 268.72 g/mol |

| Appearance | Expected to be a solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the amino protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the presence of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the thiazole ring, the 2-chlorophenyl ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹).

-

C=O stretching vibration for the ester carbonyl group (around 1700-1725 cm⁻¹).

-

C=N and C=C stretching vibrations of the thiazole and aromatic rings (in the 1500-1650 cm⁻¹ region).

-

C-Cl stretching vibration (in the fingerprint region).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer additional structural information.

Therapeutic Potential and Mechanism of Action

The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[2] Many derivatives function by competing with ATP for binding to the kinase active site. The N-(2-chloro-6-methylphenyl) group, present in the highly successful kinase inhibitor Dasatinib, is known to favorably occupy a hydrophobic pocket in the active site of many kinases.[4] While the specific targets of this compound have not been extensively profiled in publicly available literature, it is plausible that it functions as an inhibitor of various protein kinases implicated in cancer cell proliferation and survival.

Potential as an Anticancer Agent

Numerous studies have demonstrated the potent anticancer activity of 2-amino-4-arylthiazole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including those of breast, colon, and leukemia.[3][4] The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. The 2-chlorophenyl substitution in the target molecule is a feature present in other bioactive thiazole derivatives with demonstrated anticancer properties.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature of the substituents at the 4 and 5-positions. The 4-aryl group plays a crucial role in binding to the target protein, often inserting into a hydrophobic pocket. The ester group at the 5-position can influence solubility, cell permeability, and may also form hydrogen bonds with the target. Further derivatization of the 2-amino group is a common strategy to enhance potency and selectivity.

Caption: Hypothesized kinase inhibition mechanism.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. While this guide provides a foundational understanding of its synthesis and potential bioactivity based on the extensive literature on related compounds, further in-depth studies are warranted.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and a diverse set of protein kinases to identify specific targets.

-

In Vivo Efficacy Studies: Assessing the antitumor activity in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of the compound.

-

Lead Optimization: Synthesizing and evaluating analogs to improve potency, selectivity, and drug-like properties.

References

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).

- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral data (NMR, IR, Mass Spec) for thiazole-5-carboxylate compounds

An In-depth Technical Guide to the Spectral Analysis of Thiazole-5-Carboxylate Compounds

Prepared by: Gemini, Senior Application Scientist

Introduction: The Chemical Significance of Thiazole-5-Carboxylates

Thiazole-5-carboxylates represent a privileged scaffold in modern medicinal chemistry and drug development. This heterocyclic motif is a cornerstone in the synthesis of a wide array of biologically active agents, demonstrating efficacy in areas such as anticancer, antimicrobial, and anti-inflammatory research.[1][2][3] The precise arrangement of substituents on the thiazole ring and the nature of the carboxylate ester are critical to their therapeutic function. Consequently, unambiguous structural elucidation is paramount for researchers in this field.

This guide provides a comprehensive technical overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these vital compounds. Moving beyond a simple recitation of data, this document offers insights into the causality behind spectral patterns, equipping researchers with the expertise to confidently interpret their own data.

Caption: General workflow for the structural elucidation of thiazole-5-carboxylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For thiazole-5-carboxylates, both ¹H and ¹³C NMR provide diagnostic data points that, when taken together, create a detailed molecular map.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment, making it invaluable for identifying the relative positions of atoms.[4][5]

-

Thiazole Ring Protons : The proton at the C4 position of the thiazole ring is a key diagnostic signal. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group and the overall aromaticity of the ring.

-

Ester Group Protons : The protons of the ester alkyl chain give rise to characteristic patterns. For an ethyl ester, a quartet corresponding to the -OCH₂- group and a triplet for the terminal -CH₃ group are expected, with their integration values in a 2:3 ratio.[6]

-

Substituent Protons : Protons on substituents at the C2 and C4 positions will have distinct chemical shifts. For instance, a methyl group at C4 typically appears as a singlet around δ 2.3-2.6 ppm.[7] An amino group (-NH₂) often presents as a broad singlet.[7]

Table 1: Typical ¹H NMR Chemical Shifts for Ethyl Thiazole-5-Carboxylate Derivatives

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes | Source(s) |

| C4-CH₃ | 2.20 - 2.60 | Singlet (s) | Appears when C4 is substituted with a methyl group. | [6][7] |

| Ester -OCH₂CH₃ | 1.19 - 1.38 | Triplet (t) | Coupling to the adjacent -CH₂- group. | [6][7][8] |

| Ester -OCH₂ CH₃ | 4.13 - 4.30 | Quartet (q) | Coupling to the adjacent -CH₃ group. | [6][7][8] |

| C2-NH₂ | ~7.69 | Broad Singlet (br s) | Chemical shift can be variable and peak may be broad. | [7] |

| C4-H | 8.20 - 8.50 | Singlet (s) | Diagnostic proton of the thiazole ring when C4 is unsubstituted. | [9] |

| Aromatic-H (on substituent) | 7.20 - 8.30 | Multiplet (m) | Depends on the substitution pattern of the aromatic ring. | [10][11] |

Expertise in Practice: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) can slightly alter chemical shifts and is critical for observing exchangeable protons like those in -NH₂ or -COOH groups, which are more readily seen in DMSO-d₆.[12]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule.

-

Thiazole Ring Carbons : The three carbons of the thiazole ring have distinct chemical shifts. C2, being flanked by two heteroatoms (N and S), is typically the most deshielded (highest ppm value).[13] The C5 carbon, attached to the electron-withdrawing carboxylate, is also significantly downfield.

-

Carbonyl Carbon : The ester carbonyl carbon is one of the most downfield signals in the spectrum, typically appearing between δ 160-175 ppm, making it easy to identify.[6][11]

-

Ester and Substituent Carbons : The carbons of the ester's alkyl group and any other substituents will appear in their respective characteristic regions.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Thiazole-5-Carboxylate Derivatives

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes | Source(s) |

| C4-C H₃ | 14.0 - 18.0 | Methyl group on the thiazole ring. | [6][7] |

| Ester -OCH₂C H₃ | ~14.3 | Terminal methyl of an ethyl ester. | [7] |

| Ester -OC H₂CH₃ | 59.5 - 61.0 | Methylene carbon of an ethyl ester. | [6][7] |

| Thiazole C 5 | 104.0 - 108.0 | Carbon attached to the carboxylate group. | [6][7] |

| Thiazole C 4 | 145.0 - 160.0 | Varies significantly with substitution. | [7][13] |

| Ester C =O | 160.0 - 168.0 | Carbonyl carbon of the ester. | [6][7] |

| Thiazole C 2 | 165.0 - 175.0 | Often the most downfield ring carbon. | [7][13] |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.[14] For thiazole-5-carboxylates, the IR spectrum is dominated by a few highly diagnostic absorption bands.

Caption: Correlation of structural features in thiazole-5-carboxylates with their IR absorption bands.

-

Ester C=O Stretch : The most prominent peak in the spectrum is the carbonyl stretch of the ester group. It appears as a strong, sharp band typically between 1700-1730 cm⁻¹ .[6] Its exact position can provide clues about conjugation and substitution.

-

Thiazole Ring Vibrations : The C=C and C=N stretching vibrations of the thiazole ring skeleton are found in the 1450-1622 cm⁻¹ region.[15] These are often a series of medium-intensity bands.

-

Ester C-O Stretch : The C-O single bond stretch of the ester functional group gives rise to a strong band, usually in the 1100-1300 cm⁻¹ range.[15]

-

Substituent Vibrations : Other functional groups will have their own characteristic absorptions. For example, a 2-amino substituent will show N-H stretching bands in the 3200-3400 cm⁻¹ region.[6][16]

Table 3: Key IR Absorption Frequencies for Thiazole-5-Carboxylate Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Source(s) |

| N-H (Amine) | Stretch | 3450 - 3250 | Medium, often broad | [6][17] |

| C-H (Aromatic/Heteroaromatic) | Stretch | 3100 - 3000 | Medium to weak | [18] |

| C=O (Ester) | Stretch | 1729 - 1681 | Strong, sharp | [6] |

| C=N / C=C (Thiazole Ring) | Stretch | 1622 - 1421 | Medium | [15] |

| C-O (Ester) | Stretch | 1132 - 1029 | Strong | [15] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structure.

-

Molecular Ion (M⁺) : The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion. Its mass confirms the compound's molecular formula. Thiazole rings are relatively stable, often resulting in a prominent molecular ion peak.[19]

-

Fragmentation Patterns : The molecule breaks apart in the mass spectrometer in predictable ways.

-

Ester Cleavage : A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement.

-

Ring Fragmentation : The thiazole ring itself can fragment, though its stability often keeps it intact. Cleavage of the substituents from the ring is a common pathway.[19][20][21] For example, loss of the entire carboxylate group is possible.

-

Caption: Plausible MS fragmentation pathways for ethyl 2-amino-4-methylthiazole-5-carboxylate.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectral data hinges on meticulous experimental procedure. The following are standardized protocols for acquiring high-quality data.

Protocol 1: NMR Sample Preparation

-

Mass Measurement : Accurately weigh 5-10 mg of the purified thiazole-5-carboxylate compound.

-

Solvent Selection : Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is preferred for compounds with lower solubility or for observing exchangeable protons.[22]

-

Dissolution : Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Referencing : Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[12]

-

Acquisition : Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically several tons) to form a thin, transparent KBr pellet.

-

Data Acquisition : Place the pellet in the sample holder of the FT-IR spectrometer and record the spectrum.[23]

-

Background Correction : A background spectrum (of air or a pure KBr pellet) must be run and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via a Gas Chromatography (GC-MS) system. For less volatile solids, a direct insertion probe is used.[7]

-

Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and the data is plotted as a mass spectrum showing relative abundance versus m/z.

Conclusion

The structural characterization of thiazole-5-carboxylate compounds is a systematic process that relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups like the ester carbonyl, and Mass Spectrometry validates the molecular weight and reveals structural motifs through fragmentation. By applying the principles and protocols outlined in this guide, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug discovery and development.

References

-

Title: Thiazoles: iii. Infrared spectra of methylthiazoles Source: ResearchGate URL: [Link]

-

Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives Source: ResearchGate URL: [Link]

-

Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S Source: PubChem URL: [Link]

-

Title: Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers Source: PMC - NIH URL: [Link]

-

Title: Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer Source: PubMed URL: [Link]

-

Title: Supporting Information - AWS Source: s3.amazonaws.com URL: [Link]

-

Title: Regioselective synthesis of 2,5- and 4,5- disubstituted thiazoles via cyclization of methyl-2-oxo-2-(amino)ethanedithioates Source: The Royal Society of Chemistry URL: [Link]

-

Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: ResearchGate URL: [Link]

-

Title: FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Source: ResearchGate URL: [Link]

-

Title: Ethyl 2-[butyl(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate - SpectraBase Source: SpectraBase URL: [Link]

-

Title: A Systematic Review On Thiazole Synthesis And Biological Activities Source: Educational Administration: Theory and Practice URL: [Link]

-

Title: A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates Source: ResearchGate URL: [Link]

-

Title: (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... Source: ResearchGate URL: [Link]

-

Title: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates Source: Taylor & Francis Online URL: [Link]

-

Title: Chemical shifts Source: University of Regensburg URL: [Link]

-

Title: 13 C-NMR Studies of Some Heterocyclically Substituted Source: Asian Journal of Chemistry URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: pubs.acs.org URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass spectrum and fragmentations for compound 5. Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity Source: Chemical Review and Letters URL: [Link]

-

Title: 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, ethyl ester - SpectraBase Source: SpectraBase URL: [Link]

-

Title: methyl 2-aminothiazole-5-carboxylate - ChemBK Source: ChemBK URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PMC - PubMed Central URL: [Link]

-

Title: Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Source: ResearchGate URL: [Link]

-

Title: Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source: ResearchGate URL: [Link]

-

Title: Mass Spectrometric Analysis. Aromatic Acids and Esters Source: Analytical Chemistry URL: [Link]

-

Title: Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate Source: ResearchGate URL: [Link]

-

Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: ACS Omega URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: science-publishing.com URL: [Link]

-

Title: Carboxylate-Selective Chemical Cross-Linkers for Mass Spectrometric Analysis of Protein Structures Source: PubMed URL: [Link]

-

Title: Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy Source: Organic Geochemistry URL: [Link]

-

Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: MDPI URL: [Link]

-

Title: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies Source: PMC - NIH URL: [Link]

-

Title: Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties, Specifications, and Applications Source: LinkedIn URL: [Link]

-

Title: The ¹H & ¹³C NMR spectra of thiazole derivative 10d Source: ResearchGate URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

-

Title: How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) Source: JEOL URL: [Link]

-

Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]

-

Title: Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis Source: American Chemical Society URL: [Link]

Sources

- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kuey.net [kuey.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. asianpubs.org [asianpubs.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. researchgate.net [researchgate.net]

- 16. chemrevlett.com [chemrevlett.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. article.sapub.org [article.sapub.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. myneni.princeton.edu [myneni.princeton.edu]

- 23. Methyl 2-aminothiazole-5-carboxylate | C5H6N2O2S | CID 238005 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry

An In-depth Guide to the Discovery, History, and Therapeutic Significance of Substituted Aminothiazoles

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has become a cornerstone in modern drug discovery. Its unique structural and electronic properties have allowed for its incorporation into a vast array of therapeutically significant molecules, ranging from early antibacterial agents to cutting-edge targeted cancer therapies. This guide provides a comprehensive overview of the discovery and historical development of substituted aminothiazoles, detailing the key synthetic milestones, pivotal drug discoveries, and the evolution of their application in medicinal chemistry.

Foundational Discoveries: The Hantzsch Synthesis

The journey of the thiazole ring system begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, provided a versatile and efficient route to this heterocyclic core and laid the fundamental groundwork for all subsequent explorations into thiazole chemistry.[3] The reaction is not only historically significant but remains a widely used method for constructing the thiazole ring.[4]

The general mechanism of the Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[3] This process, which results in the formation of a thiazole through the loss of HX and water, typically proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.[4][5]

Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.

The Dawn of a Therapeutic Era: Sulfathiazole and the Sulfa Drugs

For several decades following its discovery, the 2-aminothiazole core remained largely of academic interest.[6] Its transition into the realm of medicine was catalyzed by the groundbreaking discovery of sulfonamide antibiotics in the 1930s. Following Gerhard Domagk's discovery of Prontosil's antibacterial effects, which was later found to be metabolized to the active agent sulfanilamide, a massive synthetic effort ensued to create more potent and less toxic derivatives.[7]